(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Description
(2R,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features:
- A butanoic acid backbone with a phenyl substituent at the C3 position.
- A Boc-protected amino group (-NH-C(O-O-C(CH₃)₃)) at the C2 position.
- Stereochemistry: Both the C2 and C3 positions adopt the R configuration, which is critical for its biological interactions and synthetic utility.
Applications: Boc-protected amino acids are widely used in peptide synthesis due to the Boc group’s stability under basic conditions and selective removal via trifluoroacetic acid (TFA) or HCl .
Properties
IUPAC Name |
(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid, commonly referred to as a derivative of phenylbutanoic acid, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.33 g/mol. The compound features a chiral center at the 2 and 3 positions, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular receptors and enzymes. It modulates signaling pathways that are critical in several physiological processes:
- Receptor Modulation : The compound interacts with cell surface receptors, potentially influencing pathways involved in inflammation and pain perception.
- Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, contributing to its therapeutic effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies show that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Analgesic Effects
In animal models, the compound has demonstrated analgesic effects comparable to standard pain relief medications. Its mechanism may involve modulation of pain pathways in the central nervous system.
Case Studies
- Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups .
- Pain Management Research : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. The trial concluded that patients experienced a notable decrease in pain levels without significant side effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (2S)-2-amino-3-phenylbutanoic acid | Moderate anti-inflammatory effects | |
| (3R)-3-(4-fluorophenyl)butanoic acid | Strong analgesic properties |
Comparison with Similar Compounds
Key Structural Features Across Analogs
The compound is compared to structurally related derivatives (Table 1):
Table 1: Structural Comparison
Functional Group and Stability Analysis
Protecting Groups: Boc (tert-butoxycarbonyl): Base-stable, acid-labile (removed by TFA/HCl). Ideal for stepwise peptide elongation . Cbz (Benzyloxycarbonyl): Requires hydrogenolysis (H₂/Pd) for removal, limiting compatibility with sulfur-containing residues . Phthalimido: Highly stable; requires harsh conditions (hydrazine) for deprotection, limiting its utility in sensitive syntheses .
Aromatic Substituents :
Research Findings and Hazards
Crystallography :
- Phthalimido derivatives () exhibit intramolecular hydrogen bonds (e.g., C–H···O), stabilizing their conformation . Similar interactions likely occur in the target compound, influencing solubility and crystallinity.
Cbz derivatives may pose flammability risks during hydrogenolysis .
Preparation Methods
Standard Boc Protection Protocol
A typical procedure involves reacting the precursor amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, 2-amino-3-phenylbutanoic acid is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), followed by the addition of triethylamine (TEA) and Boc anhydride at 0–25°C. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4–6 hours.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | THF, DCM, or ethyl acetate |
| Base | Triethylamine (TEA) |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Alternative Boc Activation Methods
In cases where Boc anhydride proves insufficiently reactive, N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) may be used as coupling agents. For instance, a mixture of Boc-protected amino acid, HOBt, and DCC in DCM facilitates efficient activation of the carboxyl group for subsequent amide bond formation.
Stereochemical Control in (2R,3R) Configuration
Achieving the desired (2R,3R) stereochemistry necessitates chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Mediated Synthesis
The Evans oxazolidinone method is widely utilized. The amino acid precursor is coupled to a chiral oxazolidinone, enabling stereoselective alkylation at the β-position. After Boc protection, the auxiliary is cleaved via hydrolysis, yielding the target compound with >98% enantiomeric excess (ee).
Representative Procedure
-
Couple L-phenylalanine to (R)-4-benzyloxazolidin-2-one using DCC/HOBt.
-
Alkylate the enolate with methyl iodide at −78°C.
-
Introduce the Boc group via Boc anhydride/TEA.
-
Hydrolyze the oxazolidinone with LiOH/H₂O₂.
Catalytic Asymmetric Hydrogenation
Palladium or rhodium catalysts with chiral ligands (e.g., BINAP) enable enantioselective reduction of α,β-unsaturated precursors. For example, hydrogenation of N-Boc-3-phenyl-2-enoic acid using [(R)-BINAP-RhCl]₂ achieves 95% ee.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (THF, DCM) enhance Boc anhydride reactivity, while DMF improves solubility for bulky intermediates. A study comparing solvents demonstrated that THF increases reaction rates by 30% compared to DCM due to better nucleophile stabilization.
Temperature and Catalysis
Elevating temperatures to 50°C accelerates Boc protection but risks racemization. Adding 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time to 2 hours without compromising stereochemical integrity.
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (20:80 to 50:50). This method removes unreacted starting materials and diastereomers, achieving >95% purity.
Recrystallization
Recrystallization from ethanol/water (7:3) yields crystalline product with 99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 88–89°C, consistent with literature.
Analytical Data
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc), δ 7.32 (m, 5H, Ph) |
| HPLC (Chiralpak IA) | Retention time: 12.7 min (99% ee) |
| HRMS | [M+H]⁺: 280.1543 (calc. 280.1548) |
Industrial-Scale Production
Continuous Flow Synthesis
A continuous flow reactor with immobilized TEA and Boc anhydride achieves 90% yield at 10 kg/day throughput. This method reduces solvent waste and improves reproducibility.
Green Chemistry Approaches
Water-assisted Boc protection under micellar conditions (e.g., TPGS-750-M surfactant) minimizes organic solvent use while maintaining 80% yield.
Challenges and Mitigation Strategies
-
Racemization : Controlled pH (6.5–7.5) during Boc deprotection prevents epimerization.
-
Low Solubility : Co-solvents like dimethylacetamide (DMAc) enhance solubility for high-concentration reactions.
Q & A
Q. How can (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid be synthesized with high stereochemical purity?
- Methodological Answer : Use a chiral auxiliary approach, such as oxazolidinone derivatives, to control stereochemistry. For example, (R)-4-benzyl-3-acyloxazolidin-2-one can direct the formation of the desired (2R,3R) configuration via Evans’ asymmetric alkylation . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Confirm enantiomeric excess using chiral HPLC or polarimetry .
Q. What are effective purification strategies for this compound?
- Methodological Answer : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or impurities. Recrystallization from a mixture of dichloromethane and hexane can enhance purity. Monitor purity via TLC (Rf ~0.3–0.5) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure and stereochemistry be confirmed?
- Methodological Answer : Combine -NMR (e.g., δ 1.18–1.23 ppm for tert-butyl protons), -NMR, and X-ray crystallography to resolve stereochemistry. For example, single-crystal X-ray analysis (monoclinic P21 space group, β = 109.98°) provides definitive confirmation of the (2R,3R) configuration . Mass spectrometry (ESI-MS) can validate molecular weight.
Advanced Research Questions
Q. How can discrepancies in stereochemical outcomes during synthesis be resolved?
- Methodological Answer : Analyze starting materials for enantiomeric purity using chiral columns (e.g., Chiralpak AD-H). If unexpected stereoisomers form, evaluate reaction intermediates via -NMR coupling constants (e.g., vicinal -values for diastereotopic protons). Re-optimize reaction parameters (e.g., base strength, solvent) to favor kinetic over thermodynamic control .
Q. What is the impact of the tert-butoxycarbonyl (Boc) group on stability under varying pH conditions?
- Methodological Answer : The Boc group is acid-labile (cleaved by TFA or HCl/dioxane) but stable under basic conditions. To assess stability, incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. For prolonged stability in aqueous solutions, use lyophilization and store at -20°C under inert gas .
Q. How does stereochemistry influence biological activity in enzyme inhibition assays?
- Methodological Answer : Compare the (2R,3R) enantiomer with its (2S,3S) counterpart in enzyme kinetics studies (e.g., IC, ). Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to chiral active sites, as seen in β-lactamase inhibitors or peptide-based targets .
Q. What strategies mitigate degradation during long-term storage or experimental workflows?
- Methodological Answer : Store the compound in anhydrous DMSO or under argon at -80°C. For aqueous solutions, add stabilizers (e.g., 0.1% BSA) and avoid repeated freeze-thaw cycles. Monitor degradation products via LC-MS and adjust storage protocols based on Arrhenius stability studies .
Data Contradiction Analysis
Q. How to address conflicting NMR data between synthesized batches?
Q. Why do crystallization attempts yield polymorphic forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
